molecular formula C12H20O2 B3326686 Cyclododecane-1,4-dione CAS No. 27567-77-7

Cyclododecane-1,4-dione

Cat. No.: B3326686
CAS No.: 27567-77-7
M. Wt: 196.29 g/mol
InChI Key: JPXPKIQTLFXNSO-UHFFFAOYSA-N
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Description

Cyclododecane-1,4-dione is an organic compound with the molecular formula C₁₂H₂₀O₂ It is a cyclic diketone, meaning it contains two ketone functional groups within a twelve-membered carbon ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclododecane-1,4-dione can be synthesized through several methods. One common approach involves the oxidation of cyclododecane using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the selective formation of the diketone.

Industrial Production Methods: In an industrial setting, this compound is often produced through catalytic processes. The trimerization of butadiene to form cyclododecatriene, followed by hydrogenation, is a key step in the production of cyclododecane, which can then be oxidized to yield this compound .

Chemical Reactions Analysis

Types of Reactions: Cyclododecane-1,4-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions typically yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products:

    Oxidation: Cyclododecanedioic acid.

    Reduction: Cyclododecanol.

    Substitution: Various substituted cyclododecanes depending on the nucleophile used.

Scientific Research Applications

Cyclododecane-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which cyclododecane-1,4-dione exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Cyclododecane-1,4-dione can be compared to other cyclic diketones and cycloalkanes:

This compound is unique due to its twelve-membered ring structure, which provides a balance between ring strain and stability, making it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name

cyclododecane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c13-11-7-5-3-1-2-4-6-8-12(14)10-9-11/h1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXPKIQTLFXNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCC(=O)CCC(=O)CCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclododecane-1,4-dione
Reactant of Route 2
Cyclododecane-1,4-dione
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Cyclododecane-1,4-dione
Reactant of Route 4
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Cyclododecane-1,4-dione
Reactant of Route 5
Cyclododecane-1,4-dione
Reactant of Route 6
Cyclododecane-1,4-dione

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